molecular formula C9H20O2Si B1275740 1-(tert-Butyldimethylsilyloxy)-2-propanone CAS No. 74685-00-0

1-(tert-Butyldimethylsilyloxy)-2-propanone

Cat. No.: B1275740
CAS No.: 74685-00-0
M. Wt: 188.34 g/mol
InChI Key: LHYDYTSJUGPFLA-UHFFFAOYSA-N
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Description

1-(tert-Butyldimethylsilyloxy)-2-propanone is also known as 1-{[dimethyl(2-methyl-2-propanyl)silyl]oxy}acetone. Its enthalpy of vaporization at boiling point has been reported.

Scientific Research Applications

Synthesis of Organic Compounds

1-(tert-Butyldimethylsilyloxy)-2-propanone is involved in the synthesis of various organic compounds. For instance, it is used in the synthesis of 3,3-Dialkoxy-2-trialkylsiloxypropenes, where silylation of 1,1-dialkoxy-2-propanones leads to 2-trialkylsiloxypropenal acetals (Keiko et al., 2003). Another example is its role in creating Ethyl 1-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-5-[(2′S)-tetrahydropyran-2-yloxy]-d-glycero-α-d-manno-heptofuronate, a product of the Henry reaction (Soengas et al., 2008).

Chemiluminescence Studies

This compound plays a role in chemiluminescence research. Thermally stable 1,2-dioxetanes bearing tert-butyldimethylsilyloxyaryl groups have been prepared, and their reaction with fluoride ion generates chemiluminescence (Schaap et al., 1987).

Investigations into Alkylidene Carbene Reactions

It is used in studies involving alkylidene carbenes. The carbene generated from 1,4-di(tert-butyldimethylsilyloxy)-3-benzyloxy-butane-2-one was investigated for its insertion reaction into the benzylic position (Hobley et al., 2003).

Surface Chemistry and Catalysis

The compound is significant in surface chemistry, such as in the study of the thermal chemistry of related compounds on metal surfaces and their conversion pathways (Zhao et al., 2010).

Effects on Molecular Organization

Its derivatives have been studied for their effects on the molecular organization of water, an area crucial for understanding hydrophobic and hydrophilic interactions (Miki et al., 2005).

Biochemical Analysis

Biochemical Properties

1-(tert-Butyldimethylsilyloxy)-2-propanone plays a significant role in biochemical reactions, particularly in the protection of hydroxyl groups during synthesis. It interacts with various enzymes and proteins, facilitating the formation of stable intermediates. The compound’s interaction with enzymes such as silyltransferases helps in the selective protection and deprotection of functional groups, enhancing the efficiency of biochemical processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. The compound’s ability to protect hydroxyl groups ensures the stability of intermediates, thereby affecting cellular metabolism. Studies have shown that it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a silylating agent, forming stable silyl ethers with hydroxyl groups. This interaction prevents unwanted side reactions and enhances the selectivity of biochemical processes. The compound also influences enzyme activity by inhibiting or activating specific enzymes, leading to changes in gene expression and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that it maintains its protective properties over extended periods, ensuring consistent results in biochemical experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively protects hydroxyl groups without causing adverse effects. At high doses, it can lead to toxicity and adverse reactions. Threshold effects have been observed, indicating the importance of optimizing dosage to achieve desired outcomes without compromising safety .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux. It affects the levels of metabolites by protecting hydroxyl groups, thereby influencing the overall metabolic balance. The compound’s role in these pathways highlights its importance in biochemical research and applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions ensure its proper localization and accumulation, enhancing its effectiveness in biochemical processes. The compound’s distribution is crucial for its role in protecting hydroxyl groups and modulating cellular functions .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its protective effects. Targeting signals and post-translational modifications direct the compound to organelles such as the endoplasmic reticulum and mitochondria. This localization is essential for its activity, ensuring that it interacts with the appropriate biomolecules to achieve desired outcomes .

Properties

IUPAC Name

1-[tert-butyl(dimethyl)silyl]oxypropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2Si/c1-8(10)7-11-12(5,6)9(2,3)4/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYDYTSJUGPFLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399591
Record name 1-(tert-Butyldimethylsilyloxy)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74685-00-0
Record name 1-(tert-Butyldimethylsilyloxy)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a DCM (5 mL) solution of 1-hydroxypropan-2-one (500 mg, 6.8 mmol), DMAP (41 mg, 0.34 mmol) and Et3N (1.2 mL, 8.16 mmol) was added TBSCl (1.133 g, 7.5 mmol) at 0° C. under nitrogen atmosphere. The mixture was stirred at r.t. for 2 h. Then the mixture was added water and extracted with EtOAc. The organic layer was purified by silica gel chromatography using PE/EA (10/1) to give the title compound (950 mg, 75%). EDI-MS (M+1): 189. 1H NMR (300 MHz, CDCl3) δ 4.057 (s, 2H), 2.080 (s, 3H), 0.832 (s, 9H), 0.001 (s, 6H).
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
1.133 g
Type
reactant
Reaction Step One
Name
Quantity
41 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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